6-Phenyl-1-oxaspiro[2.5]octane

Antitumor Screening Spiroepoxide Trichothecene Analog

6-Phenyl-1-oxaspiro[2.5]octane is a spirocyclic epoxide (oxirane) characterized by a fused bicyclic system where an oxygen-containing three-membered ring bridges a cyclohexane framework substituted with a phenyl group at the 6-position. Its molecular formula is C₁₃H₁₆O, with a molecular weight of 188.27 g/mol and a calculated octanol/water partition coefficient (LogP) of 2.7, indicating moderate lipophilicity.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 2815-37-4
Cat. No. B1312355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1-oxaspiro[2.5]octane
CAS2815-37-4
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C3=CC=CC=C3)CO2
InChIInChI=1S/C13H16O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)10-14-13/h1-5,12H,6-10H2
InChIKeyRDIINJBTORBOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1-oxaspiro[2.5]octane (CAS 2815-37-4) for Research Procurement


6-Phenyl-1-oxaspiro[2.5]octane is a spirocyclic epoxide (oxirane) characterized by a fused bicyclic system where an oxygen-containing three-membered ring bridges a cyclohexane framework substituted with a phenyl group at the 6-position . Its molecular formula is C₁₃H₁₆O, with a molecular weight of 188.27 g/mol and a calculated octanol/water partition coefficient (LogP) of 2.7, indicating moderate lipophilicity [1]. The compound exists as a colorless to pale-yellow liquid, insoluble in water but soluble in common organic solvents . This structural scaffold is recognized as a privileged motif in bioactive spiroepoxide natural products and synthetic intermediates [2].

Why Generic Spiroepoxides Cannot Substitute for 6-Phenyl-1-oxaspiro[2.5]octane


In the context of spirocyclic epoxides, simply substituting 6-phenyl-1-oxaspiro[2.5]octane with a structurally related analog (e.g., the unsubstituted 1-oxaspiro[2.5]octane or regioisomeric 2-phenyl derivatives) is scientifically unwarranted. The stereoelectronic properties governing both reactivity and biological recognition are exquisitely sensitive to substitution pattern. The 6-phenyl substituent alters the conformational landscape of the cyclohexane ring and directly modulates the steric and electronic environment of the electrophilic epoxide moiety [1]. Furthermore, the stereochemistry at the spiro center and the orientation of the phenyl group critically influence interactions with chiral biological targets such as epoxide hydrolases, where O-axial versus O-equatorial epimer orientation dictates hydrolysis rates and subsequent detoxification or activation pathways [2]. These parameters are not conserved across the oxaspiro[2.5]octane class, making direct substitution without revalidation of activity or selectivity an unacceptable risk.

Quantitative Differentiation Evidence for 6-Phenyl-1-oxaspiro[2.5]octane Selection


Spirocyclic Scaffold Antitumor Activity: Carbocyclic Analogue Class Comparison

As a member of the oxaspiro[2.5]octane chemotype, this compound belongs to a class of spiroepoxides structurally related to the active pharmacophore of trichothecene sesquiterpene tumor inhibitors. The unsubstituted carbocyclic analogue 1-oxaspiro[2.5]octane demonstrated moderate activity in the mouse Ehrlich ascites screen with 78.8% inhibition and a T/C value of 140 in the P388 lymphocytic leukemia screen [1]. This provides a baseline activity benchmark for the core scaffold absent additional substitution. While the phenyl substituent in 6-phenyl-1-oxaspiro[2.5]octane is expected to modulate this activity, the fundamental antitumor potential of the oxaspiro[2.5]octane framework is established.

Antitumor Screening Spiroepoxide Trichothecene Analog

Enzymatic Detoxification Susceptibility: Yeast Epoxide Hydrolase Stereoselectivity

The metabolic stability of spiroepoxides is governed by their interaction with epoxide hydrolases. A comprehensive study on 1-oxaspiro[2.5]octane derivatives revealed that O-axial C3 epimers undergo hydrolysis by yeast epoxide hydrolase (YEH) significantly faster than O-equatorial C3 epimers [1]. The magnitude of this stereochemical preference is highly dependent on the nature and position of substitutions on the cyclohexane ring [1]. For 6-phenyl-1-oxaspiro[2.5]octane, the phenyl group at the 6-position will influence the conformational equilibrium of the cyclohexane ring, thereby altering the accessibility and reactivity of the epoxide toward YEH relative to unsubstituted or differently substituted analogs. This implies that procurement of the specific 6-phenyl regioisomer is essential for reproducible metabolic stability in eukaryotic systems.

Xenobiotic Metabolism Epoxide Hydrolase Stereoselectivity

Synthetic Utility: Thiourea-Mediated Ring-Opening to Thiaspiro Derivative

6-Phenyl-1-oxaspiro[2.5]octane serves as a productive electrophilic partner in nucleophilic epoxide ring-opening reactions. In a documented synthetic protocol, treatment of this compound with thiourea in methanol solvent for 18.0 hours afforded 6-phenyl-1-thiaspiro[2.5]octane in 81% isolated yield [1]. This reaction proceeds under mild, organocatalytic conditions and demonstrates the compound's compatibility with sulfur-based nucleophiles to generate thiaspirocyclic scaffolds. The high yield (81%) provides a benchmark for evaluating alternative synthetic routes and reaction conditions. Substitution at the 6-position with phenyl does not impede this transformation, confirming the robustness of the epoxide moiety toward ring-opening despite steric encumbrance from the adjacent phenyl group.

Synthetic Methodology Epoxide Ring-Opening Thiaspiro Synthesis

Dihydroorotase Enzyme Inhibition: Primary Screening Data

Preliminary enzyme inhibition data are available for 6-phenyl-1-oxaspiro[2.5]octane. In a screening assay against dihydroorotase, an enzyme involved in pyrimidine nucleotide biosynthesis, the compound exhibited an IC₅₀ value of 1.00 × 10⁶ nM (1.00 mM) when evaluated at a concentration of 10 µM at pH 7.37 [1]. This indicates weak inhibitory activity against this specific target. While no direct comparator data are available for close structural analogs in the same assay, this value establishes a reference point for structure-activity relationship (SAR) investigations. The relatively high IC₅₀ may be desirable in contexts where dihydroorotase inhibition is an off-target effect to be minimized.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Safety Profile: Reduced Dermal Toxicity Relative to Trichothecene Natural Products

In comparative toxicological assessments of spirooctanes versus trichothecene mycotoxins, a critical safety differentiation was observed. In a rabbit skin irritation model, the spirooctanes studied (including the carbocyclic analogue 1-oxaspiro[2.5]octane) did not cause any skin irritation at 10 mg doses [1]. In stark contrast, T-2 toxin, a representative trichothecene natural product containing a related epoxide pharmacophore, induced extensive necrosis at doses as low as 0.1 mg [1]. While this specific study did not include the 6-phenyl derivative, it establishes that the synthetic oxaspiro[2.5]octane scaffold lacks the severe dermal toxicity associated with trichothecene natural products. This class-level safety advantage is relevant for handling and laboratory safety considerations during procurement and use.

Toxicology Skin Irritation Safety Assessment

Regioisomeric Distinction: 6-Phenyl vs. 2-Phenyl Substitution

The position of phenyl substitution on the oxaspiro[2.5]octane framework critically dictates molecular properties and biological behavior. 6-Phenyl-1-oxaspiro[2.5]octane (this compound) features the phenyl group on the cyclohexane ring distal to the epoxide oxygen. In contrast, 2-phenyl-1-oxaspiro[2.5]octane (CAS 37545-92-9) places the phenyl substituent directly on the epoxide-bearing carbon . This regioisomeric variation results in fundamentally different electronic environments: the 2-phenyl epoxide experiences direct conjugation with the aromatic ring, increasing epoxide reactivity, whereas the 6-phenyl epoxide remains electronically isolated. These differences translate to distinct reactivity profiles in ring-opening reactions, divergent metabolic pathways, and altered binding to biological targets. Procurement of the specific 6-phenyl regioisomer is therefore non-interchangeable with the 2-phenyl analog for any application where substituent position affects outcome.

Regioisomer Substitution Pattern Physicochemical Properties

Optimal Scientific and Industrial Applications for 6-Phenyl-1-oxaspiro[2.5]octane


Medicinal Chemistry: Spiroepoxide-Based Antitumor Lead Optimization

Given the established antitumor activity of the oxaspiro[2.5]octane scaffold (78.8% inhibition in Ehrlich ascites model for the unsubstituted analogue) [1], 6-phenyl-1-oxaspiro[2.5]octane is positioned as a versatile starting point for structure-activity relationship (SAR) exploration. The phenyl substituent provides a handle for further functionalization (e.g., halogenation, nitration) to probe electronic and steric effects on cytotoxicity. The spirocyclic epoxide moiety serves as a latent electrophilic warhead capable of covalent modification of biological nucleophiles, a feature exploited in targeted covalent inhibitor design. Procurement of this specific 6-phenyl regioisomer ensures a consistent scaffold for generating analog libraries with defined substitution patterns.

Synthetic Methodology: Electrophilic Building Block for Heterocycle Synthesis

The demonstrated ability of 6-phenyl-1-oxaspiro[2.5]octane to undergo efficient nucleophilic ring-opening (81% yield with thiourea to afford thiaspiro derivative) [2] positions it as a reliable electrophilic building block. This compound can be employed in the synthesis of diverse spirocyclic heterocycles including aziridines, thiiranes, and amino alcohols. The spirocyclic framework imparts conformational rigidity to downstream products, a desirable attribute in fragment-based drug discovery and catalyst design. Researchers requiring a well-characterized, high-purity spiroepoxide for reaction development will benefit from the reproducible performance of this specific compound.

Xenobiotic Metabolism Research: Epoxide Hydrolase Substrate Specificity Studies

The documented sensitivity of 1-oxaspiro[2.5]octane derivatives to stereoselective hydrolysis by yeast epoxide hydrolase (YEH) [3] makes 6-phenyl-1-oxaspiro[2.5]octane a valuable probe for investigating epoxide hydrolase substrate specificity. The 6-phenyl substitution provides a unique steric and electronic context that will influence enzyme-substrate interactions, enabling comparative studies with unsubstituted or differently substituted analogs. Such investigations are relevant for understanding the metabolic fate of spiroepoxide-containing drug candidates and for engineering biocatalytic systems for enantioselective epoxide hydrolysis.

Safety-Conscious Laboratory Research: Low-Dermal-Toxicity Spiroepoxide Scaffold

In contrast to highly toxic natural product spiroepoxides such as T-2 toxin (which causes extensive necrosis at 0.1 mg topical dose) [1], the oxaspiro[2.5]octane chemotype has demonstrated no skin irritation at 10 mg doses in rabbit models. While direct data for the 6-phenyl derivative are pending, this class-level safety advantage suggests that 6-phenyl-1-oxaspiro[2.5]octane may be handled with reduced occupational hazard compared to trichothecene-derived compounds. This makes it a preferable choice for academic and industrial laboratories seeking to minimize risk during routine synthetic or screening operations.

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